p-Amino-N-(2-diethylaminoethyl)benzamide sulfate
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Overview
Description
p-Amino-N-(2-diethylaminoethyl)benzamide sulfate: is a chemical compound known for its applications in the pharmaceutical industry. It is structurally related to procainamide, a class Ia antiarrhythmic drug
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate involves the reaction of 4-amino-N-(2-diethylaminoethyl)benzamide with sulfuric acid. The process typically includes the following steps:
Starting Materials: 4-amino-N-(2-diethylaminoethyl)benzamide and sulfuric acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: The 4-amino-N-(2-diethylaminoethyl)benzamide is dissolved in deionized water, and sulfuric acid is added slowly with constant stirring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Controlled Conditions: Maintaining controlled temperature and pH conditions to ensure the purity and yield of the product.
Purification: Employing purification techniques such as crystallization or filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: p-Amino-N-(2-diethylaminoethyl)benzamide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Formation of corresponding carboxylic acids or ketones.
Reduction Products: Formation of amines or alcohols.
Substitution Products: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: p-Amino-N-(2-diethylaminoethyl)benzamide sulfate is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the interactions between bioactive molecules and receptors. It is also employed in the synthesis of bioactive complexes .
Medicine: The compound is structurally related to procainamide, which is used as an antiarrhythmic drug. Research is ongoing to explore its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of p-Amino-N-(2-diethylaminoethyl)benzamide sulfate involves its interaction with sodium channels. It acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This mechanism is similar to that of procainamide, which is used to treat ventricular arrhythmias .
Comparison with Similar Compounds
Procainamide: A class Ia antiarrhythmic drug with similar structural properties.
Procaine: Another related compound used as a local anesthetic.
Uniqueness: p-Amino-N-(2-diethylaminoethyl)benzamide sulfate is unique due to its specific structural modifications, which enhance its stability and reactivity compared to similar compounds. Its sulfate form also provides distinct solubility and pharmacokinetic properties .
Properties
CAS No. |
63887-34-3 |
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Molecular Formula |
C13H23N3O5S |
Molecular Weight |
333.41 g/mol |
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]benzamide;sulfuric acid |
InChI |
InChI=1S/C13H21N3O.H2O4S/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;1-5(2,3)4/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);(H2,1,2,3,4) |
InChI Key |
YPKXIQOEOPDWBK-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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